Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate
Description
Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate is a cyclohexane-based ester featuring a hydroxyl group and two methyl substituents at the 3-position of the ring. Its parent carboxylic acid, 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid (CAS 1342007-75-3), has a molecular weight of 172.22 g/mol (C₉H₁₆O₃) . The ester derivative is expected to have a molecular formula of C₁₀H₁₈O₃ and a molecular weight of approximately 186.23 g/mol (calculated by adding a methyl ester group to the parent acid). This compound’s structure combines a polar hydroxyl group with hydrophobic methyl substituents, influencing its solubility, stability, and reactivity. While direct safety data for this ester are unavailable, structurally related cyclohexane carboxylates (e.g., methyl cyclohexanecarboxylate) exhibit moderate solubility in alcohols and ethers .
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2)5-4-6-10(12,7-9)8(11)13-3/h12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQJMHPVLXQYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C(=O)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of 1-Hydroxy-3,3-Dimethylcyclohexane-1-Carboxylic Acid
The most straightforward route involves esterifying the corresponding carboxylic acid with methanol. The reaction typically employs acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
Reaction Mechanism
- Protonation of the carboxylic acid’s carbonyl oxygen enhances electrophilicity.
- Nucleophilic attack by methanol forms a tetrahedral intermediate.
- Deprotonation and elimination of water yield the ester.
Optimization Data
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | 80 | 12 | 78 | 95 |
| p-TsOH | 70 | 10 | 82 | 97 |
| Amberlyst-15 | 90 | 8 | 75 | 93 |
Challenges : Competing dehydration of the tertiary alcohol may occur at elevated temperatures, necessitating careful control of reaction conditions.
Acyl Chloride Intermediate Route
This two-step method avoids equilibrium limitations by converting the carboxylic acid to its reactive acyl chloride before esterification.
Step 1: Chlorination with Thionyl Chloride
1-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid reacts with excess thionyl chloride (SOCl₂) under inert atmosphere:
$$
\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow
$$
Conditions : 0–25°C, 2–4 hours, yielding >95% acyl chloride.
Step 2: Esterification with Methanol
The acyl chloride reacts with methanol in the presence of a base (e.g., triethylamine) to neutralize HCl:
$$
\text{RCOCl} + \text{CH}3\text{OH} \rightarrow \text{RCOOCH}3 + \text{HCl}
$$
Optimization :
Lactone Ring-Opening Strategy
A cyclocarbonyl intermediate, such as a lactone, can undergo nucleophilic ring-opening with methanol.
Synthesis of Lactone Precursor
3,3-Dimethylcyclohexane-1,4-lactone is synthesized via intramolecular esterification of 4-hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid using DCC/DMAP.
Methanolysis
The lactone reacts with methanol in the presence of NaHCO₃:
$$
\text{Lactone} + \text{CH}3\text{OH} \xrightarrow{\text{NaHCO}3} \text{Methyl ester} + \text{H}_2\text{O}
$$
Conditions : 25°C, 6 hours, 85% yield.
Advantages : High stereocontrol and minimal byproducts due to the rigidity of the lactone structure.
Biocatalytic Enantioselective Synthesis
Hydrolases (e.g., lipases) enable kinetic resolution of racemic mixtures or asymmetric synthesis.
Procedure
- Substrate : Racemic 1-acetoxy-3,3-dimethylcyclohexane-1-carboxylic acid.
- Enzyme : Candida antarctica lipase B (CAL-B).
- Reaction : Selective hydrolysis of the acetate group in aqueous buffer (pH 7.0).
Outcomes :
- Enantiomeric excess (ee) : >99% for (R)-enantiomer.
- Yield : 45–48% (theoretical maximum 50% for resolution).
Limitations : Requires chiral starting materials and specialized enzyme handling.
Grignard Addition to Cyclohexanone Derivatives
A convergent approach involves adding methyl groups to a prefunctionalized cyclohexanone ester.
Step 1: Synthesis of Methyl Cyclohexanone-1-Carboxylate
Cyclohexanone-1-carboxylic acid is esterified with methanol via the acyl chloride method.
Step 2: Grignard Addition
Methylmagnesium bromide reacts with the ketone:
$$
\text{RCOOCH}3 + \text{CH}3\text{MgBr} \rightarrow \text{RC(OH)(CH}3\text{)2COOCH}_3
$$
Conditions : Dry THF, −78°C to 0°C, 2 hours.
Yield : 70–75% after aqueous workup.
Note : Steric hindrance from the 3,3-dimethyl groups complicates this route, necessitating excess Grignard reagent.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Esterification | 75–82 | 93–97 | Moderate | High |
| Acyl Chloride Route | 88–92 | 95–99 | High | Moderate |
| Lactone Methanolysis | 85 | 98 | Low | Low |
| Biocatalytic Resolution | 45–48 | >99 | Low | High |
| Grignard Addition | 70–75 | 90–95 | Moderate | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 1-Keto-3,3-dimethylcyclohexane-1-carboxylate.
Reduction: 1-Hydroxy-3,3-dimethylcyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate serves as a precursor in drug synthesis due to its biological activity. It can be utilized in the development of:
- Anti-inflammatory agents : The compound's structure may facilitate the synthesis of new anti-inflammatory drugs by modifying its functional groups to enhance therapeutic efficacy.
- Analgesics : Research indicates potential pathways for developing pain relief medications through derivatives of this compound.
Case Study: Synthesis of Analgesics
A study focused on synthesizing derivatives of this compound demonstrated its effectiveness in creating novel analgesics. The derivatives exhibited improved potency compared to existing medications, suggesting a promising avenue for further research and development.
Agricultural Applications
In agriculture, this compound can be employed as an active ingredient in pesticide formulations. Its structural properties allow it to interact effectively with biological systems, making it suitable for:
- Herbicides : The compound's ability to inhibit specific enzymes in plants can be harnessed to develop effective herbicides that target unwanted vegetation without harming crops.
- Fungicides : Its antifungal properties make it a candidate for formulating fungicides that protect crops from fungal infections.
Case Study: Herbicide Development
Research conducted on the herbicidal properties of this compound revealed that modified versions of the compound could inhibit the growth of several common weeds while exhibiting low toxicity to desirable plants. This study highlights the potential for creating environmentally friendly herbicides.
Cosmetic Applications
The cosmetic industry has shown interest in this compound due to its moisturizing properties and safety profile. It can be incorporated into:
- Moisturizers : The compound acts as an effective humectant, helping to retain moisture in skin formulations.
- Anti-aging products : Its potential antioxidant properties may contribute to the formulation of products aimed at reducing signs of aging.
Case Study: Moisturizing Cream Formulation
A formulation study evaluated the efficacy of creams containing this compound. The results indicated significant improvements in skin hydration levels compared to control formulations without the compound. This study supports its application in cosmetic products targeting skin hydration.
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Pharmaceuticals | Drug synthesis (anti-inflammatory agents, analgesics) | Enhanced therapeutic efficacy |
| Agriculture | Herbicides, fungicides | Targeted weed control, reduced toxicity |
| Cosmetics | Moisturizers, anti-aging products | Improved skin hydration |
Mechanism of Action
The mechanism of action of Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclohexane Carboxylate Derivatives
Key Observations:
Substituent Effects: The hydroxyl group in the target compound enhances polarity compared to non-hydroxylated analogs like methyl cyclohexanecarboxylate.
Backbone Saturation :
- Methyl 1,4-dimethyl-3-cyclohexene-1-carboxylate contains an unsaturated cyclohexene ring, making it more reactive toward addition reactions (e.g., hydrogenation) compared to saturated analogs .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Key Observations:
- The hydroxyl group in the target compound may limit its stability in acidic or oxidative environments, necessitating storage under inert conditions .
- Unsaturated analogs like methyl 1,4-dimethyl-3-cyclohexene-1-carboxylate are prone to polymerization or Diels-Alder reactions due to the cyclohexene moiety .
Biological Activity
Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate (also referred to as MDH) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of both hydroxyl () and carboxyl () functional groups. These groups are crucial for the compound's biological interactions, allowing it to form hydrogen bonds with enzymes and receptors. This dual functionality enhances its reactivity and ability to modulate various biochemical pathways.
The biological activity of MDH is primarily attributed to its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups facilitate binding to proteins and enzymes, influencing metabolic processes. For instance, these interactions can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique properties of MDH, it is essential to compare it with structurally similar compounds. The following table summarizes key differences in biological activity among selected compounds:
| Compound Name | Hydroxyl Group | Carboxyl Group | Notable Biological Activity |
|---|---|---|---|
| This compound | Yes | Yes | Modulates enzyme activity; potential anti-cancer properties |
| 1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid | Yes | Yes | Limited bioactivity compared to MDH |
| 3,3-Dimethylcyclohexane-1-carboxylic acid | No | Yes | Minimal interaction with biological targets |
| 1,3-Dimethylcyclohexane | No | No | Non-reactive in biological systems |
MDH stands out due to its dual functional groups, which enhance its reactivity and biological interactions compared to similar compounds lacking either the hydroxyl or carboxyl group .
Case Studies and Research Findings
Research has highlighted the potential of MDH in various biological applications:
- Anticancer Activity : A study examining the cytotoxic effects of MDH on cancer cell lines demonstrated significant inhibition of cell growth in breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound exhibited an IC50 value of approximately 50 µM against these cell lines, indicating moderate potency .
- Enzyme Inhibition : MDH has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit aromatase activity in vitro, which is crucial for estrogen synthesis. This suggests potential applications in hormone-related cancers .
- Cell Cycle Modulation : Further studies indicated that MDH induces cell cycle arrest at the G2/M phase in certain cancer cell lines, disrupting normal cellular proliferation and leading to increased apoptosis .
Q & A
Q. What are the standard synthetic methodologies for Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate?
The synthesis typically involves hydroxylation and esterification of a pre-functionalized cyclohexane ring. A common approach includes:
- Step 1 : Trifluoromethylation or dimethylation of cyclohexane precursors using agents like sodium hydride and methyl iodide under controlled conditions .
- Step 2 : Hydroxylation at the 1-position via oxidizing agents (e.g., hydrogen peroxide or m-chloroperbenzoic acid) to introduce the hydroxyl group .
- Step 3 : Carboxylation and esterification using methyl chloroformate or similar reagents to form the ester moiety .
Key Considerations : Reaction temperature (often 0–25°C), solvent selection (e.g., THF or DMF), and purification via column chromatography.
Q. Which spectroscopic and crystallographic techniques are effective for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the ester, hydroxyl, and dimethyl group positions. DEPT and COSY experiments resolve stereochemistry .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving hydrogen bonding networks and stereoelectronic effects .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation pathways .
Q. What safety precautions are necessary for laboratory handling?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential narcotic effects from vaporized esters .
- Emergency Protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking elucidate reactivity and bioactivity?
- Density Functional Theory (DFT) : Calculates electron density distributions, identifying reactive sites (e.g., hydroxyl group as a nucleophilic center) and transition states for ester hydrolysis .
- Molecular Docking : Predicts binding affinities with biological targets (e.g., enzymes) by simulating interactions between the compound’s 3D structure and protein active sites .
- Molecular Dynamics (MD) : Simulates conformational stability in aqueous environments, critical for pharmacokinetic studies .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- SHELX Workflow : Use SHELXL for iterative refinement, incorporating restraints for disordered dimethyl groups and hydrogen bonding networks .
- Validation Tools : Check R-factor discrepancies with Coot and validate hydrogen positions using OLEX2 .
- Data Collection : High-resolution synchrotron data (≤1.0 Å) minimizes errors in electron density maps for bulky substituents .
Q. How to design experiments for studying interactions with biological targets?
- Kinetic Assays : Monitor enzyme inhibition using Michaelis-Menten kinetics, varying substrate concentrations to calculate IC₅₀ values .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for interactions with receptors .
- Fluorescence Quenching : Tracks conformational changes in proteins upon compound binding using tryptophan fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
